6-Azaspiro[3.4]octane-6-carbonyl chloride
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Overview
Description
6-Azaspiro[3.4]octane-6-carbonyl chloride is a chemical compound with the IUPAC name 6-azaspiro [3.4]octane-6-carbonyl chloride . It has a molecular weight of 173.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClNO/c9-7(11)10-5-4-8(6-10)2-1-3-8/h1-6H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Efficient Synthesis of Azaspirocyclic Core Structures
One significant application of 6-Azaspiro[3.4]octane-6-carbonyl chloride derivatives is in the synthesis of complex azaspirocyclic structures, which are integral to various natural products and synthetic targets. For instance, an efficient strategy utilizing intramolecular ene reactions of acylnitroso compounds was developed to construct the 6-azaspiro[4.5]decane ring system, leading to the core structure of halichlorine and pinnaic acids. This methodology highlights the utility of this compound derivatives in accessing spirocyclic compounds with potential biological activity (Matsumura, Aoyagi, & Kibayashi, 2003).
Structural and Conformational Analysis
The structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, closely related to this compound, was performed using NMR spectroscopy. This study provided insight into the preferred conformations and relative configurations of these compounds, offering valuable information for designing molecules with desired properties (Montalvo-González & Ariza-Castolo, 2012).
Development of Multifunctional Modules for Drug Discovery
This compound derivatives have been utilized in the construction of novel, multifunctional, and structurally diverse modules for drug discovery. A study reported the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, highlighting their potential as versatile scaffolds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Diversity-Oriented Synthesis of Azaspirocycles
Another application is seen in the diversity-oriented synthesis approach, where this compound derivatives serve as building blocks for a wide range of heterocyclic compounds. Multicomponent condensations and subsequent transformations enable the rapid assembly of functionalized pyrrolidines, piperidines, and azepines, demonstrating the compound's utility in generating diverse chemical libraries for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
The safety data sheet for 6-Azaspiro[3.4]octane-6-carbonyl chloride indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention if symptoms occur .
Properties
IUPAC Name |
6-azaspiro[3.4]octane-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-7(11)10-5-4-8(6-10)2-1-3-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDJKCJVONLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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